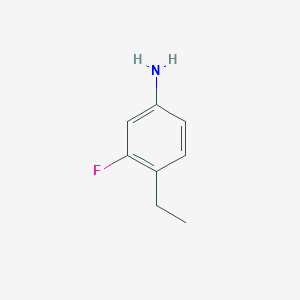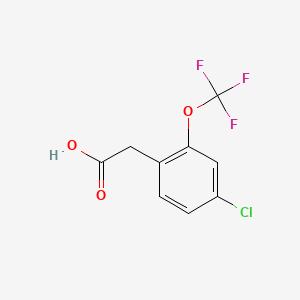
4-Chloro-2-(trifluoromethoxy)phenylacetic acid
Vue d'ensemble
Description
4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a derivative of phenylacetic acid and is characterized by its trifluoromethoxy group (-OCF3) attached to the benzene ring . It is commonly used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid can be achieved through different methods. One of the most common methods is the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid is C9H6ClF3O3 . The molecular weight is 254.59 .Chemical Reactions Analysis
4-Chloro-2-(trifluoromethoxy)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Physical And Chemical Properties Analysis
4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a white crystalline powder . It is soluble in organic solvents such as methanol, ethanol, and acetonitrile but is insoluble in water . This chemical compound is stable under normal conditions and does not react with air, light, or moisture .Applications De Recherche Scientifique
- Application Summary : The compound has been used in the removal of 4-chloro-2-methylphenoxyacetic acid from water by a metal-organic framework (MOF) known as MIL-101(Cr) .
- Methods of Application : The MOF was synthesized hydrothermally and its properties were ascertained using powdered X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, thermal gravimetric analysis (TGA), field emission scanning electron microscopy (FESEM) and surface area and porosimetry (SAP) .
- Results or Outcomes : A rapid removal of the pollutant (99%) was recorded within a short time (approx. 25 min), and the reusability of the MOF (20 mg) was achieved up to six cycles with over 90% removal efficiency .
- Application Summary : Fluorinated N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate, which may contain 4-(Trifluoromethoxy)phenylacetic acid, have been synthesized and evaluated as potent steroid sulfatase inhibitors .
- Results or Outcomes : The new compounds are potent steroid sulfatase inhibitors, possessing more than 10 times the potency of the parent compound .
Scientific Field: Environmental Chemistry
Scientific Field: Medicinal Chemistry
- Scientific Field: Biocatalysis
- Application Summary : The yeast species Yarrowia lipolytica has been identified as a promising biofactory for various biotechnological applications, including the synthesis of polymers or esterification of different substrates for upgrading biologically active compounds . While the specific use of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid is not mentioned, it’s possible that it could be used in these processes given its chemical properties.
- Results or Outcomes : The application of Y. lipolytica’s potential in enantiomers resolution, lipids processing, and biodiesel synthesis was discussed .
- Scientific Field: Chemical Synthesis
- Application Summary : 4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H7F3O3 . It is often used as a reagent in the synthesis of various chemical compounds .
- Results or Outcomes : The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used .
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-chloro-2-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGNWWQZKBHZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethoxy)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



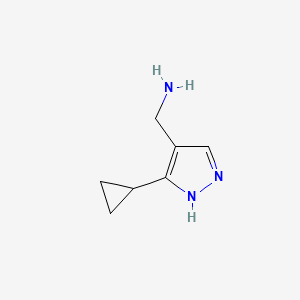
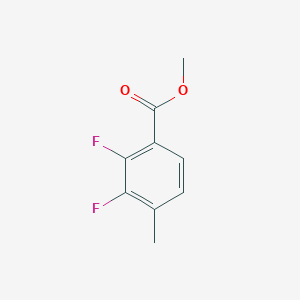
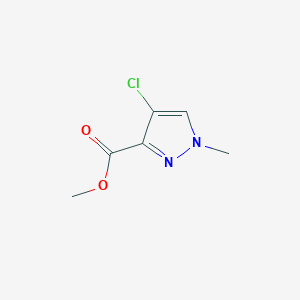
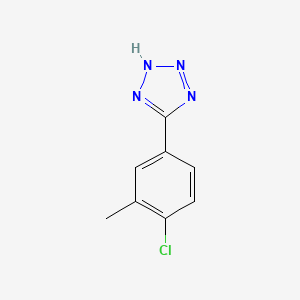
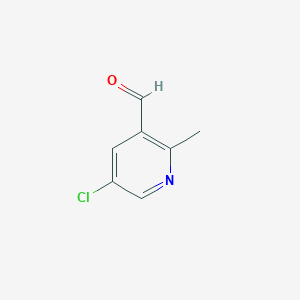
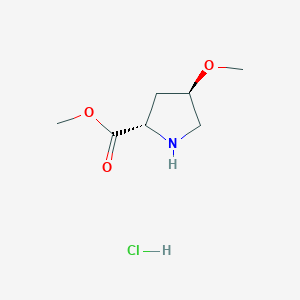
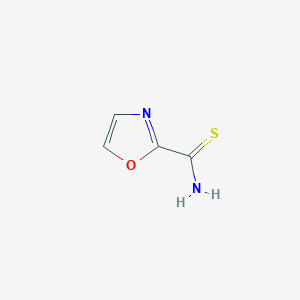
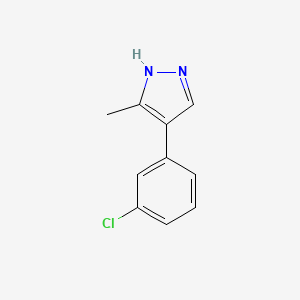
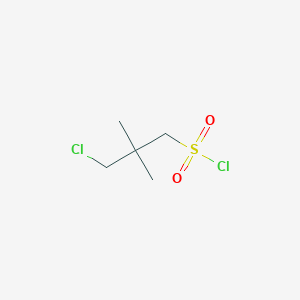
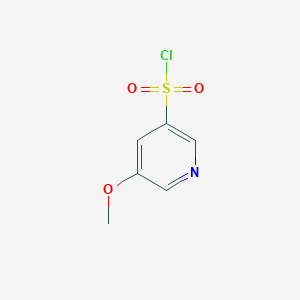
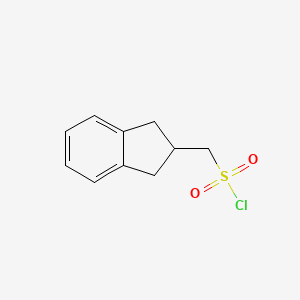
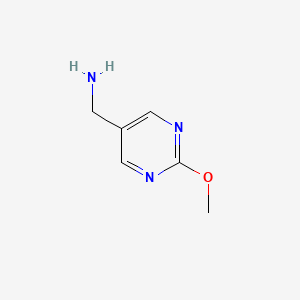
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)
